molecular formula C14H13N3O2 B2798765 N'-phenyl-N-[(pyridin-3-yl)methyl]ethanediamide CAS No. 331239-20-4

N'-phenyl-N-[(pyridin-3-yl)methyl]ethanediamide

Cat. No.: B2798765
CAS No.: 331239-20-4
M. Wt: 255.277
InChI Key: CENKMZMCVKEIPI-UHFFFAOYSA-N
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Description

N'-phenyl-N-[(pyridin-3-yl)methyl]ethanediamide is an ethanediamide derivative featuring a phenyl group on one amide nitrogen and a pyridin-3-ylmethyl group on the other. The pyridinyl group provides lone pairs for metal coordination, while the phenyl group contributes hydrophobicity and stability .

Properties

IUPAC Name

N'-phenyl-N-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c18-13(16-10-11-5-4-8-15-9-11)14(19)17-12-6-2-1-3-7-12/h1-9H,10H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENKMZMCVKEIPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-phenyl-N-(pyridin-3-ylmethyl)oxamide typically involves the reaction of pyridin-3-ylmethylamine with phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, often in the presence of a base like triethylamine to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for N’-phenyl-N-(pyridin-3-ylmethyl)oxamide are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N’-phenyl-N-(pyridin-3-ylmethyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted oxamides or amides.

Scientific Research Applications

N’-phenyl-N-(pyridin-3-ylmethyl)oxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N’-phenyl-N-(pyridin-3-ylmethyl)oxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following compounds are structurally related to N'-phenyl-N-[(pyridin-3-yl)methyl]ethanediamide:

N-(propan-2-yl)-N'-[(pyridin-3-yl)methyl]ethanediamide (MFCD00687288): Replaces the phenyl group with an isopropyl group .

N,N′-bis[(pyridin-3-yl)methyl]ethanediamide : Features pyridin-3-ylmethyl groups on both amide nitrogens .

Comparative Data Table

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Solubility Coordination Ability Applications
This compound C₁₄H₁₃N₃O₂ Phenyl, Pyridin-3-ylmethyl 255.28 Low in water Moderate (pyridinyl lone pairs) Ligand design, drug discovery
N-(propan-2-yl)-N'-[(pyridin-3-yl)methyl]ethanediamide C₁₁H₁₅N₃O₂ Isopropyl, Pyridin-3-ylmethyl 229.26 Moderate in DMSO Low (alkyl lacks lone pairs) Pharmaceutical screening
N,N′-bis[(pyridin-3-yl)methyl]ethanediamide C₁₆H₁₆N₄O₂ Two Pyridin-3-ylmethyl 302.32 High in DMF High (bridges metal centers) Bridging ligand in Zn/Cd complexes

Key Research Findings

Coordination Chemistry
  • N,N′-bis[(pyridin-3-yl)methyl]ethanediamide acts as a bridging ligand in zinc and cadmium dithiolate complexes, forming polymeric structures due to its dual pyridinyl coordination sites .
  • This compound is expected to exhibit monodentate or bidentate coordination via the pyridinyl nitrogen, but its phenyl group limits bridging capability. This contrasts with the bis-pyridinyl analog’s superior metal-binding utility .
  • N-(propan-2-yl)-...ethanediamide (isopropyl variant) shows negligible coordination due to the absence of electron-donating groups on the alkyl chain, highlighting the critical role of pyridinyl substituents .
Physicochemical Properties
  • Solubility : The phenyl group in this compound reduces water solubility compared to the more polar bis-pyridinyl analog, which dissolves readily in dimethylformamide (DMF) .
  • Thermal Stability : Aromatic groups (phenyl, pyridinyl) enhance thermal stability via π-π stacking and resonance effects. The isopropyl variant is less stable due to weaker intermolecular interactions .
Pharmacological Potential
  • The pyridinyl group in this compound may interact with biological targets (e.g., kinases or receptors), similar to pyridine-containing drugs. Its phenyl group could improve blood-brain barrier penetration compared to the bis-pyridinyl analog .
  • The isopropyl variant’s lack of coordination ability may limit its use in metallodrugs but could favor passive diffusion in drug delivery .

Biological Activity

N'-phenyl-N-[(pyridin-3-yl)methyl]ethanediamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Structural Overview

The molecular formula for this compound is C16_{16}H18_{18}N4_{4}, with a molecular weight of approximately 290.34 g/mol. Its structure includes a phenyl group and a pyridine moiety linked through an ethanediamide backbone, which is critical for its biological interactions.

This compound exhibits its biological activity primarily through interactions with various molecular targets, including:

  • Receptor Tyrosine Kinases (RTKs) : Similar compounds have been shown to inhibit RTKs, which play a pivotal role in cellular signaling pathways related to growth and differentiation.
  • Cellular Signaling Pathways : The compound may influence critical pathways such as the PI3K/Akt and MAPK/ERK pathways, which are essential for cell survival and proliferation.

Anticancer Properties

Research indicates that this compound has potential anticancer effects. In vitro studies have demonstrated cytotoxic activity against various cancer cell lines, including lung cancer cells. The mechanism involves inducing apoptosis through modulation of signaling pathways associated with cell survival .

Antimicrobial Activity

Compounds with structural similarities to this compound have exhibited antimicrobial properties against a range of pathogens. This suggests that the compound may also possess similar activity, making it a candidate for further exploration in antimicrobial therapy.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound in comparison to structurally similar compounds:

Compound NameBiological ActivityUnique Features
N,N'-Bis(pyridin-3-ylmethyl)ethanediamideModerate anticancer effectsU-shaped conformation useful in metal coordination
N-(2,4-dimethoxyphenyl)-N'-(pyridin-3-ylmethyl)ethanediamideEnhanced anticancer activityAdditional methoxy groups enhance biological activity
N,N-Bis(pyridin-4-ylmethyl)ethanediamideCytotoxic effects against specific cancer typesNotable for its crystal structure and hydrogen bonding capabilities

Case Studies and Research Findings

  • Cytotoxicity Studies : A study demonstrated that this compound significantly reduced viability in lung cancer cell lines (e.g., A549) while exhibiting lower toxicity towards normal cells .
  • Mechanistic Insights : Another research highlighted the compound's ability to alter phosphorylation states of target proteins, leading to downstream effects on cellular signaling pathways crucial for cancer progression.
  • Antimicrobial Testing : Preliminary tests indicated that derivatives of this compound showed promise against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections.

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